molecular formula C16H11N3O6S B13777694 2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]- CAS No. 68959-12-6

2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]-

Cat. No.: B13777694
CAS No.: 68959-12-6
M. Wt: 373.3 g/mol
InChI Key: RJQPSYFFJOLUPJ-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]- is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, including dyeing and printing textiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]- typically involves the diazotization of 4-nitroaniline followed by coupling with 7-hydroxy-2-naphthalenesulfonic acid. The reaction is carried out under alkaline conditions to facilitate the coupling process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and filtration are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing and printing fabrics

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in redox reactions, leading to the formation of different colored species. Additionally, the sulfonic acid group enhances the solubility of the compound in water, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-
  • 2-Naphthalenesulfonic acid, 7-hydroxy-
  • 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)-]

Uniqueness

2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both hydroxyl and nitro groups in the molecule allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

CAS No.

68959-12-6

Molecular Formula

C16H11N3O6S

Molecular Weight

373.3 g/mol

IUPAC Name

7-hydroxy-8-[(4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H11N3O6S/c20-15-8-2-10-1-7-13(26(23,24)25)9-14(10)16(15)18-17-11-3-5-12(6-4-11)19(21)22/h1-9,20H,(H,23,24,25)

InChI Key

RJQPSYFFJOLUPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O)S(=O)(=O)O

Origin of Product

United States

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